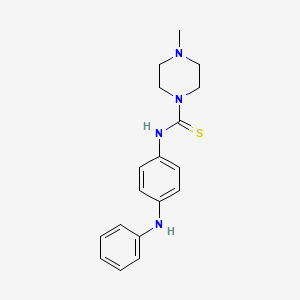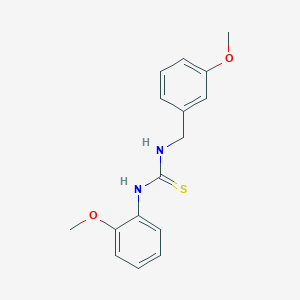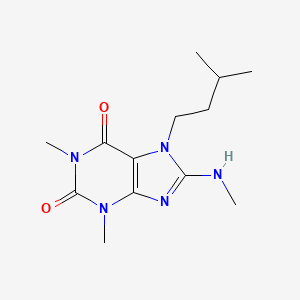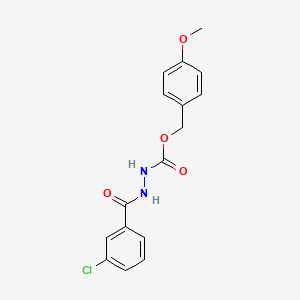![molecular formula C11H10F3N3O B5816965 N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMI, and it is a white to off-white powder that is sparingly soluble in water. TFMI has been studied extensively due to its unique properties, which make it useful in various applications.
Mécanisme D'action
The mechanism of action of TFMI is not fully understood. However, it is believed that TFMI exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2 activity, TFMI reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
TFMI has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFMI inhibits COX-2 activity in a dose-dependent manner, with an IC50 value of 0.2 μM. TFMI has also been shown to inhibit the production of prostaglandins in lipopolysaccharide-stimulated macrophages. In vivo studies have shown that TFMI has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFMI is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases. TFMI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of TFMI is its poor solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research and development of TFMI. One of the most promising directions is the development of TFMI as a drug candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for TFMI. Another promising direction is the investigation of TFMI's potential as a COX-2 imaging agent for the early detection of cancer. TFMI's unique properties make it a promising candidate for the development of novel imaging agents for various diseases. In addition, further studies are needed to investigate TFMI's potential as a tool for understanding the role of COX-2 in various physiological processes. Overall, TFMI has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.
Méthodes De Synthèse
TFMI can be synthesized using several methods, including the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-bromoacetyl bromide in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-bromoacetophenone in the presence of a base. The resulting product is then treated with ammonium carbonate to yield TFMI.
Applications De Recherche Scientifique
TFMI has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TFMI is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. TFMI has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)7-1-3-8(4-2-7)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGZIFIOISJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)

![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)

![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)
